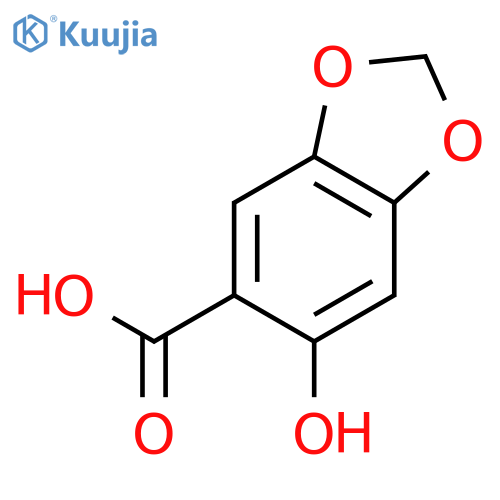

Cas no 4890-01-1 (1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)

1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY- 化学的及び物理的性質

名前と識別子

-

- 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-

- 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid

- G83862

- 6-hydroxy-2H-1,3-benzodioxole-5-carboxylicacid

- 2-hydroxy-4,5-methylenedioxybenzoic acid

- 4890-01-1

- MFCD11203608

- 6-Hydroxy-1,3-dioxaindane-5-carboxylic acid

- DB-140699

- 4,5-Methylenedioxysalicylic acid

- 6-Hydroxybenzo[d][1,3]dioxole-5-carboxylic Acid

- SY178366

- AB01006748-01

- 6-hydroxy-1,3-benzodioxole-5-carbonsäure

- Z367679216

- SCHEMBL5391668

- CS-0249704

- ZTARHDAAHPNGMF-UHFFFAOYSA-N

- 6-hydroxy-1,3-benzodioxole-5-carboxylic acid

- AKOS009277881

- EN300-44920

- 844-997-8

-

- MDL: MFCD11203608

- インチ: InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11)

- InChIKey: ZTARHDAAHPNGMF-UHFFFAOYSA-N

- ほほえんだ: OC(=O)c1cc2OCOc2cc1O

計算された属性

- せいみつぶんしりょう: 182.02152329g/mol

- どういたいしつりょう: 182.02152329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-44920-0.5g |

6-hydroxy-1,3-dioxaindane-5-carboxylic acid |

4890-01-1 | 95% | 0.5g |

$480.0 | 2023-04-20 | |

| Enamine | EN300-44920-5.0g |

6-hydroxy-1,3-dioxaindane-5-carboxylic acid |

4890-01-1 | 95% | 5.0g |

$1779.0 | 2023-04-20 | |

| Enamine | EN300-44920-10.0g |

6-hydroxy-1,3-dioxaindane-5-carboxylic acid |

4890-01-1 | 95% | 10.0g |

$2638.0 | 2023-04-20 | |

| Enamine | EN300-44920-2.5g |

6-hydroxy-1,3-dioxaindane-5-carboxylic acid |

4890-01-1 | 95% | 2.5g |

$1202.0 | 2023-04-20 | |

| Enamine | EN300-44920-0.25g |

6-hydroxy-1,3-dioxaindane-5-carboxylic acid |

4890-01-1 | 95% | 0.25g |

$289.0 | 2023-04-20 | |

| 1PlusChem | 1P019VTM-50mg |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid |

4890-01-1 | 95% | 50mg |

$222.00 | 2023-12-17 | |

| A2B Chem LLC | AV39962-5g |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid |

4890-01-1 | 95% | 5g |

$984.00 | 2024-04-19 | |

| 1PlusChem | 1P019VTM-500mg |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid |

4890-01-1 | 95% | 500mg |

$656.00 | 2023-12-17 | |

| 1PlusChem | 1P019VTM-2.5g |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid |

4890-01-1 | 95% | 2.5g |

$1548.00 | 2023-12-17 | |

| 1PlusChem | 1P019VTM-1g |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid |

4890-01-1 | 95% | 1g |

$492.00 | 2025-03-04 |

1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY- 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-に関する追加情報

Introduction to 1,3-Benzodioxole-5-Carboxylic Acid, 6-Hydroxy- (CAS No. 4890-01-1)

The compound 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy-, identified by its CAS number 4890-01-1, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic compound, featuring a benzodioxole core with hydroxyl and carboxylic acid functional groups, has garnered attention due to its structural complexity and potential biological activities. The benzodioxole scaffold, also known as the quinolone derivative backbone, is a privileged structure in medicinal chemistry, often associated with antimicrobial, antiviral, and anticancer properties.

Recent advancements in chemical biology have highlighted the importance of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy- in the development of novel therapeutic agents. The presence of both hydroxyl and carboxylic acid groups makes this compound a versatile intermediate for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties. The carboxylic acid moiety can be readily modified through esterification or amidation reactions, while the hydroxyl group offers opportunities for etherification or phosphorylation, expanding its synthetic utility.

In the context of drug discovery, the benzodioxole scaffold has been extensively studied for its role in modulating various biological pathways. For instance, derivatives of this structure have shown promise in inhibiting enzymes such as topoisomerases and kinases, which are critical targets in oncology research. The hydroxyl group at the 6-position of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy- is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors for neurological disorders. The benzodioxole core is structurally similar to certain neurotransmitter analogs, suggesting that derivatives of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy- could interact with specific receptor binding sites. Recent studies have demonstrated that modifications at the 5- and 6-positions can significantly alter pharmacokinetic profiles and target specificity, making this compound a valuable starting point for designing novel therapeutics.

The chemical synthesis of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy- involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include cyclization reactions involving phenolic precursors followed by oxidation and hydrolysis steps to introduce the carboxylic acid functionality. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste generation and improving yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The biological evaluation of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy- has revealed intriguing pharmacological properties. In vitro assays have shown that certain derivatives exhibit inhibitory activity against bacterial enzymes involved in DNA replication and repair. This suggests that compounds based on this scaffold could serve as leads for developing novel antibiotics or antifungal agents. Additionally, preclinical studies have hinted at potential anti-inflammatory effects, making it a candidate for exploring new treatments for chronic inflammatory diseases.

The structural features of 1,3-benzodioxole-5-carboxylic acid, 6-hydroxy- also make it an attractive candidate for developing photoactive compounds. The benzodioxole ring can absorb UV light due to its aromatic system, leading to excited-state reactions that could be exploited in photodynamic therapy or optogenetic applications. Researchers are currently exploring how modifications to the hydroxyl and carboxylic acid groups can fine-tune photophysical properties such as absorption maxima and quantum yields.

In conclusion,1,3-benzodioxole-5-carboxylic acid,6-hydroxy, (CAS No. 4890-01-1) represents a fascinating molecule with broad applications in pharmaceutical research and chemical synthesis. Its unique structural attributes and functional groups provide a rich foundation for designing novel bioactive compounds targeting various diseases. As research continues to uncover new synthetic strategies and biological functions,this compound is poised to play an increasingly important role in drug discovery efforts worldwide.

4890-01-1 (1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-) 関連製品

- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)

- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)

- 1388074-21-2(O-(2-fluoro-4-methoxyphenyl)methylhydroxylamine)

- 65967-72-8(Hydroxysydonic acid)

- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)

- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)

- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)

- 213382-05-9(2,3-Dichloropropiophenone)

- 2229118-33-4(6-(propan-2-yloxy)pyridin-2-ylmethanesulfonyl fluoride)

- 71727-37-2(2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)